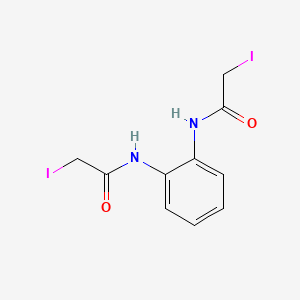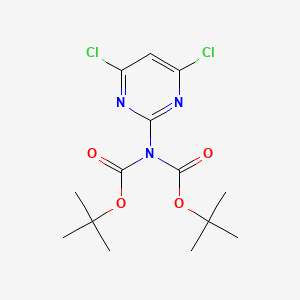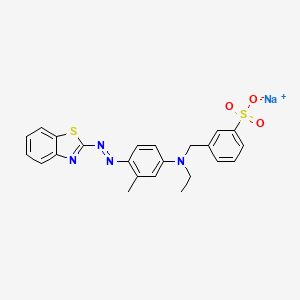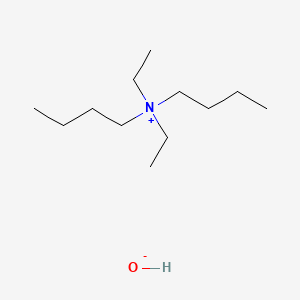![molecular formula C18H26N2O3 B13783863 Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate CAS No. 6640-07-9](/img/structure/B13783863.png)
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate is an ester compound that features a complex structure with a cyclohexyl group, a phenylcarbamoyl group, and an amino propanoate moiety. Esters are known for their pleasant odors and are widely used in various applications, including perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate can be synthesized through a multi-step process involving the esterification of carboxylic acids and the formation of amides. One common method involves the reaction of ethyl 3-aminopropanoate with cyclohexyl isocyanate and phenyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amide formation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial production also emphasizes safety and environmental considerations, such as minimizing waste and using green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Aminolysis: The amide group can react with amines to form new amides.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base (e.g., HCl or NaOH) is used.
Aminolysis: Amines (e.g., methylamine) are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Aminolysis: New amides.
Oxidation: Carboxylic acids.
Reduction: Alcohols
Scientific Research Applications
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester and amide chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Molecular Pathways: The compound can influence various biochemical pathways, including those involved in inflammation and microbial growth
Comparison with Similar Compounds
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate can be compared with other esters and amides:
Ethyl acetate: A simpler ester used as a solvent.
Phenyl benzoate: An ester with a similar aromatic structure.
Cyclohexylamine: An amine with a cyclohexyl group.
N-phenylacetamide: An amide with a phenyl group
Uniqueness
The uniqueness of this compound lies in its combination of ester and amide functionalities, along with the presence of both cyclohexyl and phenyl groups. This unique structure imparts specific chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
6640-07-9 |
|---|---|
Molecular Formula |
C18H26N2O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate |
InChI |
InChI=1S/C18H26N2O3/c1-2-23-17(21)13-14-20(16-11-7-4-8-12-16)18(22)19-15-9-5-3-6-10-15/h3,5-6,9-10,16H,2,4,7-8,11-14H2,1H3,(H,19,22) |
InChI Key |
BRQJARCKAHLTRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C1CCCCC1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


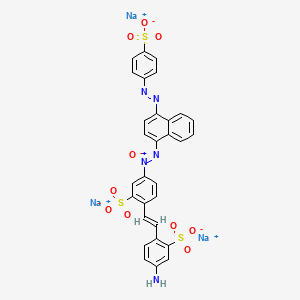
![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)
![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)
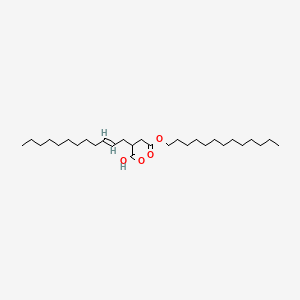


![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
